molecular formula C10H11Cl3N2 B13744929 3-Amino-7-chloro-8-methylquinoline dihydrochloride

3-Amino-7-chloro-8-methylquinoline dihydrochloride

Cat. No.: B13744929
M. Wt: 265.6 g/mol
InChI Key: FTBNIGBSGSPZJA-UHFFFAOYSA-N
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Description

3-Amino-7-chloro-8-methylquinoline dihydrochloride: is a chemical compound with the molecular formula C10H10ClN2·2HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-8-methylquinoline dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-chloro-8-methylquinoline.

    Amination Reaction: The key step involves the introduction of an amino group at the 3-position of the quinoline ring. This can be achieved through nucleophilic substitution reactions using reagents like ammonia or amines under appropriate conditions.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Amino-7-chloro-8-methylquinoline dihydrochloride can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom at the 7-position can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents.

    Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine:

    Drug Development: The compound is explored for its potential in developing new therapeutic agents, particularly in the treatment of infectious diseases.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-7-chloro-8-methylquinoline dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Amino-7-chloro-8-methylquinoline
  • 3-Amino-7-methylquinoline dihydrochloride
  • 2-Amino-7-chloro-8-methylquinoline

Comparison:

  • Structural Differences: The position and type of substituents on the quinoline ring can significantly affect the compound’s properties and reactivity.
  • Biological Activity: Small changes in the structure can lead to differences in biological activity, making each compound unique in its potential applications.
  • Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions.

Properties

Molecular Formula

C10H11Cl3N2

Molecular Weight

265.6 g/mol

IUPAC Name

7-chloro-8-methylquinolin-3-amine;dihydrochloride

InChI

InChI=1S/C10H9ClN2.2ClH/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H

InChI Key

FTBNIGBSGSPZJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC(=CN=C12)N)Cl.Cl.Cl

Origin of Product

United States

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